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molecular formula C19H21BFNO4 B1468361 Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1245252-62-3

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B1468361
M. Wt: 357.2 g/mol
InChI Key: KELNKADYNHJFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249129B2

Procedure details

Method as described for intermediate 12 using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to afford a white solid (4.71 g) used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8](=[O:26])[NH:9][C:10]2[CH:15]=[CH:14][C:13]([B:16]3[O:20][C:19]([CH3:22])([CH3:21])[C:18]([CH3:24])([CH3:23])[O:17]3)=[C:12](F)[CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC1(C)C(C)(C)OB(C2C=CC(N)=CC=2)O1>>[C:1]1([O:7][C:8](=[O:26])[NH:9][C:10]2[CH:15]=[CH:14][C:13]([B:16]3[O:17][C:18]([CH3:23])([CH3:24])[C:19]([CH3:22])([CH3:21])[O:20]3)=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(NC1=CC(=C(C=C1)B1OC(C(O1)(C)C)(C)C)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(N)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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